molecular formula C13H16 B106171 1-Ethynyl-4-pentylbenzene CAS No. 79887-10-8

1-Ethynyl-4-pentylbenzene

Cat. No. B106171
Key on ui cas rn: 79887-10-8
M. Wt: 172.27 g/mol
InChI Key: APGNXGIUUTWIRE-UHFFFAOYSA-N
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Patent
US05356558

Procedure details

3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol (82 g) was dissolved in toluene (900 ml) under nitrogen atmosphere, and then sodium hydride (60% in paraffin liquid; 5.6 g) was added thereto, followed by stirring at 60° C. for 6 hours. The reaction solution was poured into water (500 ml), and extracted with chloroform, followed by washing with water three times. After distilling off toluene and chloroform, the resultant was distilled under reduced pressure (b.p. 85° to 90° C./3 mmHg) to give 4-pentylphenylacetylene (48 g).
Name
3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(O)(C)[C:3]#[C:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][CH:6]=1.[H-].[Na+].O>C1(C)C=CC=CC=1>[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:4]#[CH:3])=[CH:10][CH:9]=1)[CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol
Quantity
82 g
Type
reactant
Smiles
CC(C#CC1=CC=C(C=C1)CCCCC)(C)O
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
by washing with water three times
DISTILLATION
Type
DISTILLATION
Details
After distilling off toluene and chloroform
DISTILLATION
Type
DISTILLATION
Details
the resultant was distilled under reduced pressure (b.p. 85° to 90° C./3 mmHg)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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